Cas no 2640828-56-2 (4-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide)

4-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a structurally complex small molecule featuring a pyridine-2-carboxamide core linked to a 5-chloro-2-methoxybenzoyl-substituted azetidine moiety via an ether bridge. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its unique heterocyclic framework, which may confer selective binding properties in medicinal chemistry applications. The presence of both chloro and methoxy substituents enhances its electronic and steric profile, while the carboxamide group offers hydrogen-bonding capabilities for targeted interactions. Its well-defined synthetic route ensures high purity and reproducibility, making it suitable for research in drug discovery, particularly for modulating biological pathways involving kinase or receptor targets.
4-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide structure
2640828-56-2 structure
Product Name:4-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
CAS No:2640828-56-2
MF:C17H16ClN3O4
MW:361.779643058777
CID:5315292
PubChem ID:154831310
Update Time:2025-05-25

4-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2640828-56-2
    • AKOS040717841
    • 4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
    • F6709-5126
    • 4-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
    • Inchi: 1S/C17H16ClN3O4/c1-24-15-3-2-10(18)6-13(15)17(23)21-8-12(9-21)25-11-4-5-20-14(7-11)16(19)22/h2-7,12H,8-9H2,1H3,(H2,19,22)
    • InChI Key: VMZYBGFFTDFLMV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(N1CC(C1)OC1C=CN=C(C(N)=O)C=1)=O)OC

Computed Properties

  • Exact Mass: 361.0829337g/mol
  • Monoisotopic Mass: 361.0829337g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 94.8Ų

4-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide Pricemore >>

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4-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide Related Literature

Additional information on 4-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

4-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide: A Comprehensive Overview

In the ever-evolving landscape of chemical research, the compound 4-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide, identified by the CAS number 2640828-56-2, has emerged as a significant molecule of interest. This compound, with its intricate structure and promising applications, has garnered attention from researchers across various disciplines, particularly in the fields of pharmacology and organic chemistry.

The molecular structure of this compound is a testament to the ingenuity of modern synthetic chemistry. The presence of the azetidine ring, a four-membered cyclic amine, introduces unique electronic properties that enhance its reactivity and stability. The substitution pattern on the benzene ring, featuring a chlorine atom at position 5 and a methoxy group at position 2, further modulates the compound's electronic characteristics, making it a versatile building block for various chemical transformations.

Recent studies have highlighted the potential of this compound in drug discovery. Its ability to act as a ligand in metalloenzyme inhibition has been extensively explored. For instance, researchers have demonstrated that the compound can effectively inhibit certain proteases, which are key players in disease progression such as cancer and neurodegenerative disorders. This inhibitory activity is attributed to its ability to form stable complexes with metal ions present in the active sites of these enzymes.

Beyond its enzymatic applications, this compound has also shown promise in materials science. Its pyridine moiety contributes to its aromaticity and planarity, making it an ideal candidate for use in organic electronics. Recent advancements in the synthesis of conjugated polymers incorporating this compound have led to materials with enhanced charge transport properties, paving the way for applications in flexible electronics and photovoltaic devices.

The synthesis of 4-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves a multi-step process that showcases the finesse required in modern organic synthesis. Starting from readily available starting materials such as benzaldehyde derivatives and azetidine precursors, the synthesis employs a combination of nucleophilic substitutions, condensations, and oxidations to achieve the final product. The optimization of reaction conditions, including temperature control and solvent selection, has been critical in ensuring high yields and purity.

One of the most intriguing aspects of this compound is its bioavailability and pharmacokinetic profile. Preclinical studies have revealed that it exhibits favorable absorption properties when administered orally, making it a viable candidate for drug delivery systems. Furthermore, its metabolism pathways have been elucidated through in vitro assays, providing insights into its potential for long-term therapeutic use without significant toxicity concerns.

In conclusion, 4-{[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide stands at the forefront of chemical innovation with its diverse applications spanning from enzymology to materials science. As research continues to uncover new dimensions of its utility, this compound is poised to make significant contributions to both academic and industrial sectors.

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